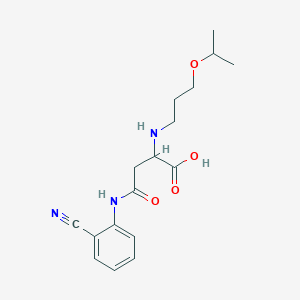![molecular formula C16H12Cl2N4O2 B2595360 1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-84-7](/img/structure/B2595360.png)
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as DPU-4, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Aplicaciones Científicas De Investigación
Antifouling Booster Biocides in Marine Sediments :A study by Gatidou et al. (2004) developed a method for determining antifouling booster biocides, including diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea), and their degradation products in marine sediments using high-performance liquid chromatography–diode array detection (HPLC–DAD). This research is significant in monitoring and managing marine pollution caused by these compounds (Gatidou et al., 2004).
Synthesis and Biological Activity of Urea Derivatives :Ling et al. (2008) synthesized novel urea derivatives, including 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives. These compounds showed promising antitumor activities, highlighting their potential in pharmaceutical research (Ling et al., 2008).
Analysis of Antifouling Biocides in Seawater :Another study by Gatidou et al. (2005) focuses on the determination of antifouling biocides, including diuron (1-(3,4 dichlorophenyl) 3,3 dimethyl urea), in seawater. This research plays a crucial role in understanding the environmental impact of these biocides (Gatidou et al., 2005).
Insecticide Research :Research by Mulder and Gijswijt (1973) explores 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea as a representative of a new class of insecticides. These compounds have unique modes of action and are expected to be safe for mammals, highlighting their potential in agricultural applications (Mulder & Gijswijt, 1973).
Corrosion Inhibition Studies :A study by Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including compounds with a 3,4-dimethoxy phenyl group, for mild steel in acidic solutions. This research has implications in materials science and engineering (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-6-5-9(7-13(12)18)20-16(24)19-8-14-10-3-1-2-4-11(10)15(23)22-21-14/h1-7H,8H2,(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNBOUADKASKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2595277.png)



![Methyl 4-(3-amino-2-(furan-2-carbonyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B2595285.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2595288.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595289.png)
![2-amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide](/img/structure/B2595290.png)


![3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2595293.png)
![3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2595297.png)
